Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or ethyl acetate. The mixture is stirred at a specific temperature, usually around 40°C, and monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, alkylating agents; often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: Known for its antimicrobial activity.
4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Exhibits potent antioxidant activity.
Uniqueness
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9F3N2O3S |
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Molecular Weight |
282.24 g/mol |
IUPAC Name |
ethyl 2-acetamido-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H9F3N2O3S/c1-3-17-7(16)5-6(9(10,11)12)14-8(18-5)13-4(2)15/h3H2,1-2H3,(H,13,14,15) |
InChI Key |
NREZSBNNJWMGST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C)C(F)(F)F |
Origin of Product |
United States |
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